

troubleshooting 3-octanol analytical measurement

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Compound Focus: 3-Octanol

CAS No.: 589-98-0

Cat. No.: S566641

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3-Octanol Basic Properties & Handling

This table consolidates key physicochemical data for **3-octanol**, which is crucial for method development and troubleshooting [1] [2].

Property	Value / Description
CAS Registry Number	589-98-0 [2]
Synonyms	Ethyl pentyl carbinol, Octan-3-ol [1] [2]
Molecular Formula	$C_8H_{18}O$ [2]
Molecular Weight	130.23 g/mol [2]
Boiling Point	174–176 °C [1]
Flash Point	68 °C (154.4 °F) [1]
Density	0.818 g/mL at 25 °C [1]
Refractive Index	$n_{20/D}$ 1.426 [1]

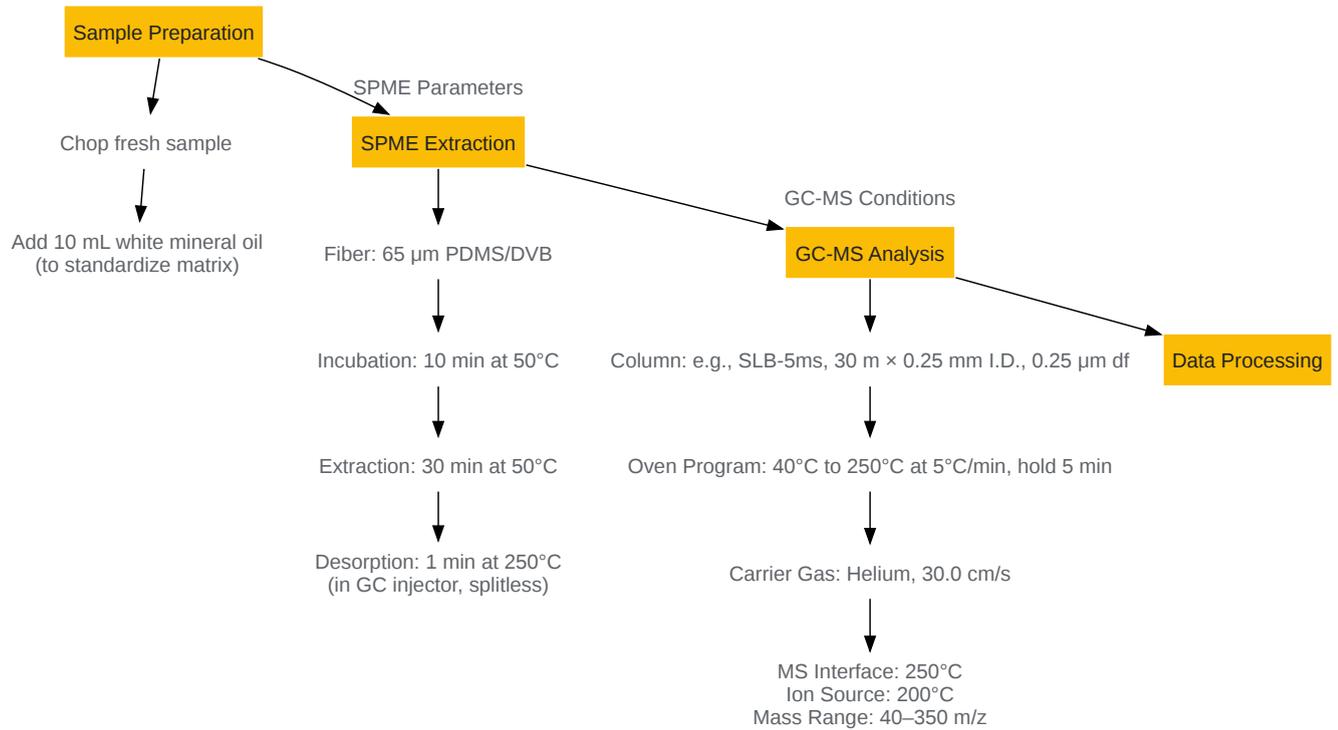
Property	Value / Description
Log KOW	2.73 [2]
Vapor Pressure	0.0627 mm Hg @ 20 °C [2]
Water Solubility	1379 mg/L [2]
Suitable Techniques	HPLC, Gas Chromatography (GC) [1]

Handling and Safety: **3-Octanol** is classified as a **combustible liquid** and as an **eye irritant** [1]. Always consult the relevant Safety Data Sheet (SDS) before use.

Experimental Protocol: HS-SPME-GC-MS for Volatiles

This detailed methodology is adapted from a study analyzing volatile organic compounds in mushrooms, which used **3-octanol** as a standard [3]. It serves as a robust reference for your own method development.

Sample Preparation (3 g in 20 mL vial)



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Calibration via Standard Addition

For accurate quantification, the source study used the **standard addition method** to account for matrix effects [3]. Here is the procedure:

- **Prepare Stock Solution:** Create a 100,000 ppm (10%) stock solution of **3-octanol** in white mineral oil.
- **Create Spiked Samples:** Add known, varying volumes of the stock solution (or its serial dilutions) to separate vials containing identical, precise weights (e.g., 3 g) of your sample matrix.
- **Analyze and Plot:** Analyze all spiked samples using the HS-SPME-GC-MS method. Plot the peak area of **3-octanol** against the amount added.
- **Determine Concentration:** Extrapolate the calibration line to where it crosses the x-axis (negative value). The absolute value of this intercept gives the original concentration of **3-octanol** in the unspiked sample.

Frequently Asked Questions

What are common applications of 3-octanol in analytical chemistry? **3-Octanol** is widely used as a **flavor and fragrance ingredient** in cosmetics, personal care, and food products [1] [2]. In the lab, it is commonly used as a **reference standard** in gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying compounds in natural products like herbs and mushrooms [1] [3]. It also sees use as a **reducing agent** in specialized chemical deoxygenation reactions [4].

How can I improve the accuracy of my 3-octanol quantification? The search results highlight two critical factors for accurate measurement:

- **Use Standard Addition:** For complex sample matrices, the standard addition method is highly recommended over external calibration, as it compensates for matrix effects that can alter the analytical signal [3].
- **Control Sample Matrix:** Ensure the sample matrix is consistent. The referenced protocol used white mineral oil to achieve a uniform matrix for both samples and calibration standards [3].

Where can I find high-purity 3-octanol for my work? **3-Octanol** is available from numerous chemical suppliers as an **analytical standard** with a certified purity of $\geq 98.5\%$ (GC) [1]. Be sure to note that these standards often have a **limited shelf life**, and you should always check the expiry date on the label [1].

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References

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